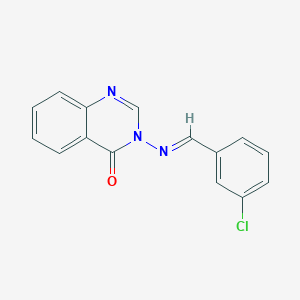
(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide” is a complex organic molecule that may have potential applications in various scientific fields. This compound features a quinoline moiety, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide” likely involves multiple steps, including the formation of the quinoline ring, the introduction of the amino group, and the coupling of the various fragments. Typical reaction conditions might include:
Formation of the quinoline ring: This could involve a Skraup synthesis or a Friedländer synthesis.
Introduction of the amino group: This might be achieved through reductive amination or nucleophilic substitution.
Coupling reactions: Peptide coupling reagents such as EDCI or HATU could be used to form the amide bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.
化学反应分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring could be oxidized to form a quinone.
Reduction: The amide groups could be reduced to amines under strong reducing conditions.
Substitution: The amino groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Conditions might include the use of alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to the presence of the quinoline moiety, the compound might exhibit biological activity, making it a candidate for drug development.
Medicine
Industry
The compound might be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of this compound would depend on its specific biological target. For example:
Molecular Targets: It might interact with enzymes or receptors in the body.
Pathways Involved: The compound could modulate signaling pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine or quinine.
Peptide-like molecules: Compounds with similar amide linkages.
Uniqueness
The unique combination of the quinoline moiety with the peptide-like structure might confer unique biological properties, making it distinct from other compounds.
属性
分子式 |
C24H37N5O3 |
|---|---|
分子量 |
443.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-aminopropanoyl]-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C24H37N5O3/c1-15(2)12-21(23(26)30)29(24(31)17(4)25)11-7-8-16(3)28-20-14-19(32-5)13-18-9-6-10-27-22(18)20/h6,9-10,13-17,21,28H,7-8,11-12,25H2,1-5H3,(H2,26,30)/t16?,17-,21-/m0/s1 |
InChI 键 |
RIKNZZKYALMAOS-WURXZWLQSA-N |
手性 SMILES |
C[C@@H](C(=O)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)[C@@H](CC(C)C)C(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)N)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)C(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



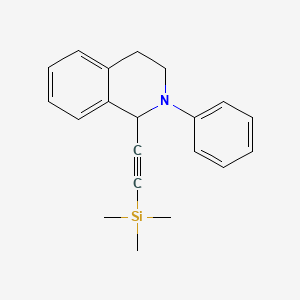

![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
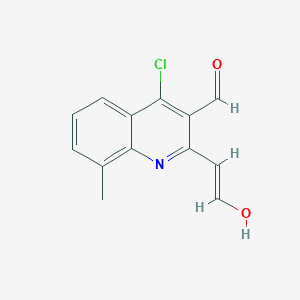
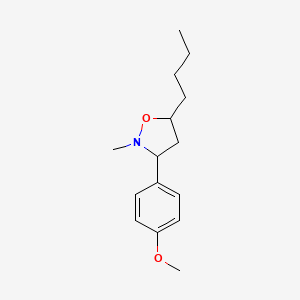
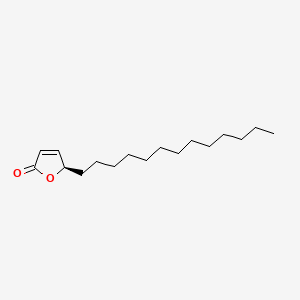
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
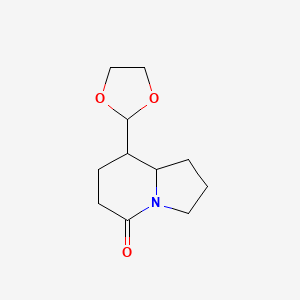
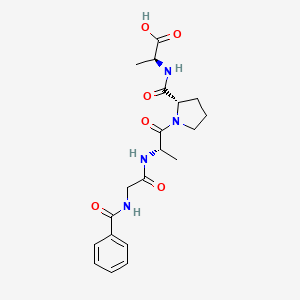
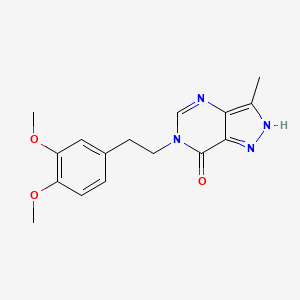
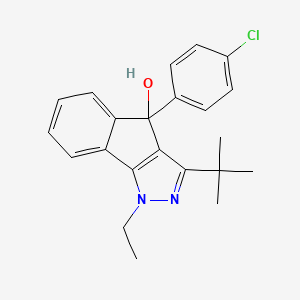
![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)
